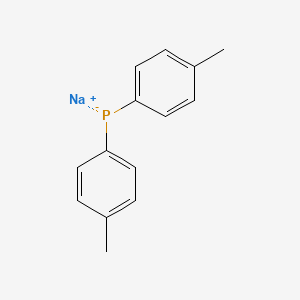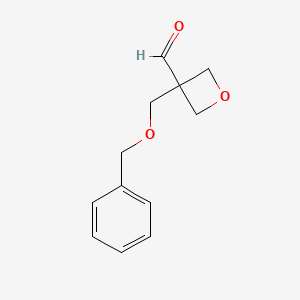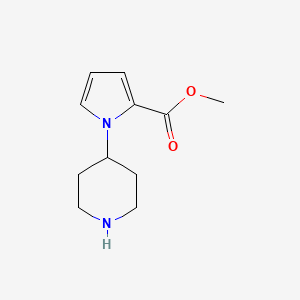
Sodium di-p-tolylphosphanide
Vue d'ensemble
Description
Sodium di-p-tolylphosphanide is an organophosphorus compound with the molecular formula C14H16NaP It is a sodium salt of di-p-tolylphosphine, characterized by the presence of two p-tolyl groups attached to a phosphorus atom, which is further bonded to a sodium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium di-p-tolylphosphanide can be synthesized through the reaction of di-p-tolylphosphine with sodium metal. The reaction typically involves the use of an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
2p-Tolyl2PH+2Na→2p-Tolyl2PNa+H2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of sodium hydride (NaH) as a base to deprotonate di-p-tolylphosphine. This method is advantageous due to the controlled release of hydrogen gas and the avoidance of handling metallic sodium directly.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium di-p-tolylphosphanide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phosphine oxides.
Reduction: Can be reduced to form phosphines.
Substitution: Participates in nucleophilic substitution reactions, where the sodium ion is replaced by other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides (R-X) are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of di-p-tolylphosphine oxide.
Reduction: Formation of di-p-tolylphosphine.
Substitution: Formation of various substituted phosphines depending on the electrophile used.
Applications De Recherche Scientifique
Sodium di-p-tolylphosphanide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of sodium di-p-tolylphosphanide involves its ability to act as a nucleophile due to the presence of the negatively charged phosphorus atom. This nucleophilicity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved include interactions with electrophilic centers in organic molecules, leading to the formation of new phosphorus-carbon bonds.
Comparaison Avec Des Composés Similaires
Sodium diphenylphosphide: Similar in structure but with phenyl groups instead of p-tolyl groups.
Sodium diethylphosphide: Contains ethyl groups instead of p-tolyl groups.
Sodium dimethylphosphide: Contains methyl groups instead of p-tolyl groups.
Uniqueness: Sodium di-p-tolylphosphanide is unique due to the presence of the p-tolyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in reactions where selective reactivity is desired.
Propriétés
IUPAC Name |
sodium;bis(4-methylphenyl)phosphanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14P.Na/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDAJJLFVPTCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NaP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole](/img/structure/B3218281.png)
![7-Bromo-2-(chloromethyl)benzo[d]thiazole](/img/structure/B3218286.png)






![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B3218351.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3218372.png)
